molecular formula C7H9NO2 B069063 (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile CAS No. 186341-01-5

(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile

Cat. No. B069063
M. Wt: 139.15 g/mol
InChI Key: CRIIDVVGWAPYMC-ALCCZGGFSA-N
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Description

Synthesis Analysis

The synthesis of (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile involves reactions that allow the introduction of three-carbon units to amine substrates. For example, its reaction with hydrazines leads to the formation of appropriately substituted pyrazoles, while reactions with other dinitrogen nucleophiles yield fused pyrimidines. These compounds have shown biological activity against bacteria, filamentous fungi, and tumor cells but not yeasts, with certain pyrazoles and pyrimidines displaying broad activity (Černuchová et al., 2005).

Molecular Structure Analysis

The structure of compounds derived from (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been elucidated through spectral studies and confirmed by X-ray diffraction. These compounds adopt a Z conformation about the C=C bond, indicating the stability and specific geometry of the synthesized molecules (Kumar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile showcase its versatility. For instance, its derivatives prepared via Knoevenagel condensation have been utilized to synthesize hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, demonstrating the compound's utility in generating complex molecular architectures with potential biological activities (Han et al., 2015).

properties

IUPAC Name

(2Z)-2-(ethoxymethylidene)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIIDVVGWAPYMC-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C#N)\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile

Synthesis routes and methods

Procedure details

3-Oxo-butyronitrile (4.94 g, 60.9 mmol), triethylorthoformate (15.0 mL, 90.2 mmol), and acetic anhydride (0.3 mL, 2.7 mmol) were warmed to about 95-115° C. for about 1 hours, over which time a distillate was collected and discarded. After cooling the resultant mixture to room temperature, hexanes were added and a precipitate formed. The resultant mixture was filtered and the solids washed with hexanes, to yield the title compound as a solid.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One

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